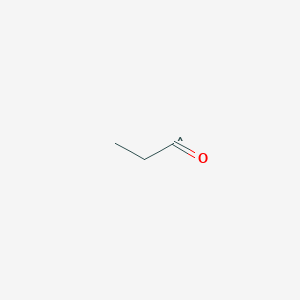
Carboxin sulfoxide
Descripción general
Descripción
Carboxin Sulfoxide is a derivative of Carboxin, which is a systemic agricultural fungicide and seed treatment agent . It is used in the control of various plant diseases caused by fungal pathogens .
Molecular Structure Analysis
The molecular formula of Carboxin Sulfoxide is C12H13NO3S . It belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .Physical And Chemical Properties Analysis
Carboxin is moderately soluble in water, non-volatile, and based on its chemical properties, would not normally be expected to leach to groundwater . It tends not to persist in soil or water systems . Similar properties may be expected for Carboxin Sulfoxide, but specific data is not available.Aplicaciones Científicas De Investigación
Agricultural Fungicide
Carboxin is an effective agricultural fungicide . It is moderately soluble in water, non-volatile, and based on its chemical properties, it would not normally be expected to leach to groundwater . It tends not to persist in soil or water systems .
Pesticide Adsorption
Carboxin has been studied for its adsorption mechanism on sunflower husks biochar and goethite . The study focused on the adsorption mechanism of two selected pesticides: carboxin and diuron, on goethite and biochar, which were treated as potential compounds of mixed adsorbent . The adsorption data were fitted to selected theoretical models (e.g., Langmuir, Freudlich, Redlich–Peterson, pseudo first-order and pseudo second-order equations) .
Soil Remediation
The results of the adsorption study may enable the development of new mixed adsorbent for remediation of soils polluted with pesticides .
Environmental Impact
Carboxin tends not to persist in soil or water systems . While it is an irritant, its mammalian toxicity is low and no significant health effects have been identified .
Residue Levels in Rotational Crops
According to the results of the confined rotational crops studies, carboxin sulfoxide is expected to occur in significant levels in feed items such as wheat hay and straw .
Impact on Ecotoxicity
Carboxin shows a low or moderate ecotoxicity to most species . It has a moderate impact on birds’ chronic ecotoxicity, fish acute ecotoxicity, fish chronic ecotoxicity, Daphnia acute ecotoxicity, Daphnia chronic ecotoxicity, earthworms acute ecotoxicity, and earthworms chronic ecotoxicity .
Mecanismo De Acción
Target of Action
Carboxin sulfoxide primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
Carboxin sulfoxide interacts with its target by inhibiting the activity of the Succinate Dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Carboxin sulfoxide is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the electron transport chain . By inhibiting Succinate Dehydrogenase, Carboxin sulfoxide disrupts these pathways, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
It’s known that carboxin, from which carboxin sulfoxide is derived, is rapidly degraded in soil to carboxin sulfoxide . The half-life of Carboxin in soil is about 3 days .
Result of Action
The inhibition of Succinate Dehydrogenase by Carboxin sulfoxide leads to a disruption of cellular metabolism. This results in a decrease in ATP production, which can lead to cell death, particularly in fungi. This is why Carboxin sulfoxide is used as a fungicide .
Action Environment
Carboxin sulfoxide’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be moderately soluble in water and non-volatile . Its degradation in the environment and its mobility in soil can also impact its efficacy and stability .
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIHLNNJNITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041531 | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxin sulfoxide | |
CAS RN |
17757-70-9 | |
| Record name | Carboxin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXIN SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Carboxin sulfoxide generated?
A1: Carboxin sulfoxide is a metabolite of the systemic fungicide Carboxin (Vitavax). Cultures of the fungus Rhizopus japonicus in a synthetic glucose medium can convert Carboxin into Carboxin sulfoxide and Carboxin sulfone. [] Interestingly, under partially anaerobic conditions in a steep medium, Carboxin sulfoxide becomes a major metabolite along with another product formed by the addition of water to Carboxin. []
Q2: Are there methods to synthesize radiolabeled Carboxin sulfoxide for research purposes?
A2: Yes, Carboxin sulfoxide labeled with Carbon-14 (14C) can be synthesized. A study outlines the preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide phenyl-U-14C (Carboxin), along with its sulfoxide and sulfone derivatives, all labeled with 14C at the phenyl ring. [] This radiolabeling strategy can be valuable for tracing the metabolic fate and distribution of Carboxin and its metabolites in various biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)



![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)



![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)